![molecular formula C19H23NOS B12538314 (2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine CAS No. 668470-64-2](/img/structure/B12538314.png)
(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine is a chiral compound that features a morpholine ring substituted with a phenylmethyl group and a sulfanyl group attached to an ethylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfur dichloride.
Introduction of the Phenylmethyl Group: The phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a thiol reagent such as 2-ethylbenzenethiol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the phenylmethyl group, using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenylmethyl derivatives.
Substitution: Substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological activity by generating reactive oxygen species or modulating redox-sensitive pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-[(S)-(2-methylphenyl)sulfanyl-phenylmethyl]morpholine
- (2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylethyl]morpholine
- (2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]piperidine
Uniqueness
(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine is unique due to the specific positioning of the sulfanyl and phenylmethyl groups on the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
668470-64-2 |
|---|---|
Molekularformel |
C19H23NOS |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine |
InChI |
InChI=1S/C19H23NOS/c1-2-15-8-6-7-11-18(15)22-19(16-9-4-3-5-10-16)17-14-20-12-13-21-17/h3-11,17,19-20H,2,12-14H2,1H3/t17-,19-/m0/s1 |
InChI-Schlüssel |
FQPOMYWVOPCCHO-HKUYNNGSSA-N |
Isomerische SMILES |
CCC1=CC=CC=C1S[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3 |
Kanonische SMILES |
CCC1=CC=CC=C1SC(C2CNCCO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


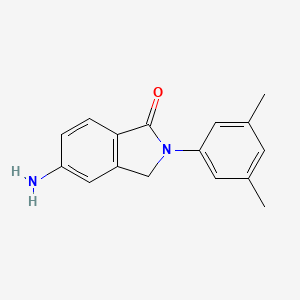
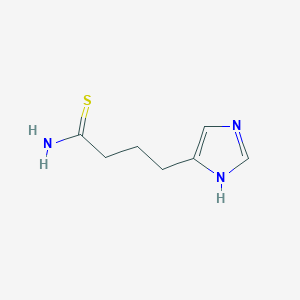
![2',7'-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B12538248.png)
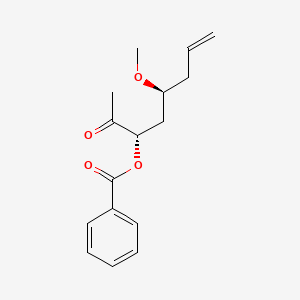
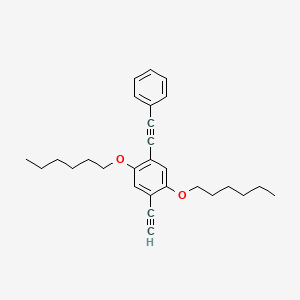
![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2,2,2-trifluoroethyl)aniline](/img/structure/B12538271.png)


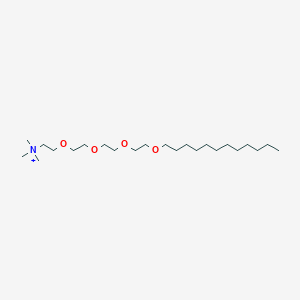
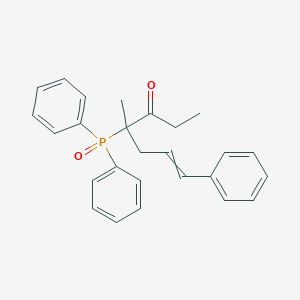

![4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate](/img/structure/B12538288.png)
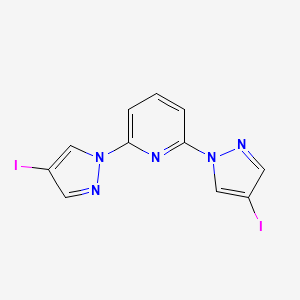
![2,7-Bis[6-(benzyloxy)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12538299.png)
